molecular formula C26H27N3O2S2 B11965774 (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11965774
M. Wt: 477.6 g/mol
InChI Key: YIBZZRGUFMQGBV-HAHDFKILSA-N
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Description

(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the isopentyloxy and methylphenyl groups, and the final formation of the thiazolidinone ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one:

    Other Thiazolidinones: Compounds with similar thiazolidinone structures but different substituents may have similar or distinct properties and applications.

    Pyrazole Derivatives: Compounds with pyrazole rings and various substituents can also be compared in terms of their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups in a way that imparts unique chemical and biological properties

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-17(2)12-13-31-22-11-10-19(14-18(22)3)24-20(15-23-25(30)28(4)26(32)33-23)16-29(27-24)21-8-6-5-7-9-21/h5-11,14-17H,12-13H2,1-4H3/b23-15-

InChI Key

YIBZZRGUFMQGBV-HAHDFKILSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)OCCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)OCCC(C)C

Origin of Product

United States

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